

# CP-810123 Administration in Preclinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-810123** is a novel, potent, and selective α7 nicotinic acetylcholine receptor (nAChR) agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease. Preclinical studies in rodent models have demonstrated that **CP-810123** possesses excellent brain penetration and high oral bioavailability, leading to significant receptor occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for **CP-810123** based on published preclinical data.

### Pharmacokinetic Profile of CP-810123

Pharmacokinetic studies in rats have demonstrated that **CP-810123** has favorable properties for a central nervous system drug candidate, including high oral bioavailability and significant brain penetration.

## Table 1: Pharmacokinetic Parameters of CP-810123 in Rats



Administr ation Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavaila bility (%)	Brain/Pla sma Ratio
Intravenou s (IV)	2	275	0.08	268	-	-
Oral (PO)	2	100	0.5	227	85	2.5 (at 0.5h)

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222-1237.

## **Preclinical Efficacy Studies**

**CP-810123** has been evaluated in two key preclinical models relevant to schizophrenia: auditory sensory gating and novel object recognition.

Table 2: In Vivo Efficacy of CP-810123 in Rodent Models

Efficacy Model	Animal Model	Administration Route	Dose Range (mg/kg)	Outcome
Auditory Sensory Gating	Rat	Subcutaneous (SC)	0.1 - 1	Reversal of amphetamine- induced gating deficit
Novel Object Recognition	Rat	Oral (PO)	0.3 - 3	Reversal of sub- chronic PCP- induced cognitive deficit

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

## **Experimental Protocols**

**Protocol 1: Rat Pharmacokinetics** 







Objective: To determine the pharmacokinetic profile of **CP-810123** following intravenous and oral administration in rats.

#### Animal Model:

Species: Rat (Sprague-Dawley)

Sex: Male

Weight: 250-300 g

#### Materials:

#### CP-810123

- · Vehicle for IV administration: Saline
- · Vehicle for PO administration: 0.5% methylcellulose in water
- Dosing needles (for oral gavage)
- Catheters (for IV administration and blood collection)
- Blood collection tubes (containing anticoagulant)
- Centrifuge
- LC-MS/MS system for bioanalysis

#### Procedure:

- Animal Preparation:
  - Acclimate rats to the housing facility for at least 3 days prior to the study.
  - Fast animals overnight before dosing, with free access to water.
  - For the IV group, surgically implant a catheter into the jugular vein for drug administration and blood sampling.



#### Drug Administration:

- Intravenous (IV) Group: Administer CP-810123 as a single bolus injection via the jugular vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.
- Oral (PO) Group: Administer CP-810123 via oral gavage at a dose of 2 mg/kg. The drug should be suspended in 0.5% methylcellulose in water.

#### · Blood Sampling:

- Collect blood samples (approximately 0.25 mL) at the following time points:
  - IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
  - PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
- Immediately place blood samples into tubes containing an anticoagulant and centrifuge to separate plasma.
- Brain Tissue Collection (for brain/plasma ratio):
  - At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of animals.
  - Perfuse the brain with saline to remove blood.
  - Harvest the brain tissue and homogenize for analysis.
- Sample Analysis:
  - Analyze plasma and brain homogenate samples for CP-810123 concentration using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.



- Calculate oral bioavailability using the formula: (AUC\_PO / AUC\_IV) \* (Dose\_IV / Dose\_PO) \* 100.
- Calculate the brain/plasma ratio by dividing the concentration of CP-810123 in the brain tissue by the concentration in the plasma at the same time point.

## **Protocol 2: Auditory Sensory Gating in Rats**

Objective: To evaluate the ability of **CP-810123** to reverse an amphetamine-induced deficit in auditory sensory gating.

#### Animal Model:

Species: Rat (Sprague-Dawley)

Sex: Male

Weight: 250-300 g

#### Materials:

- CP-810123
- d-Amphetamine
- Vehicle: Saline
- Sound-attenuating chamber
- Auditory stimulus generator
- EEG recording system with skull-implanted electrodes

#### Procedure:

- · Surgical Implantation of Electrodes:
  - Anesthetize rats and surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum.



- Allow a recovery period of at least one week.
- Habituation:
  - Habituate the animals to the testing chamber.
- Drug Administration:
  - Administer CP-810123 (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30 minutes before the test session.
  - Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session to induce a gating deficit.
- Auditory Gating Paradigm:
  - Place the rat in the sound-attenuating chamber.
  - Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
  - Record the evoked potentials (P50 wave) from the hippocampus in response to both clicks.
- Data Analysis:
  - Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2).
  - Calculate the gating ratio as (S2 amplitude / S1 amplitude). A ratio closer to zero indicates better sensory gating.
  - Compare the gating ratios between the different treatment groups to determine if CP-810123 can reverse the amphetamine-induced increase in the S2/S1 ratio.

## **Protocol 3: Novel Object Recognition in Rats**

Objective: To assess the efficacy of **CP-810123** in reversing a cognitive deficit induced by subchronic phencyclidine (PCP) administration.



#### Animal Model:

Species: Rat (Lister Hooded)

Sex: Male

#### Materials:

- CP-810123
- Phencyclidine (PCP)
- Vehicle: Saline for PCP, 0.5% methylcellulose for CP-810123
- Open field arena (e.g., 50 cm x 50 cm x 50 cm)
- Two sets of identical objects (e.g., small plastic toys) that are novel to the animals.

#### Procedure:

- PCP-induced Cognitive Deficit:
  - Administer PCP (2 mg/kg, twice daily) or saline for 7 days.
  - Follow with a 7-day washout period.
- Habituation:
  - On the day before training, allow each rat to explore the empty open field arena for 5 minutes.
- Training (Familiarization) Phase:
  - Administer CP-810123 (0.3, 1, or 3 mg/kg) or vehicle orally 60 minutes before the training session.
  - Place two identical objects in the arena.
  - Allow the rat to explore the objects for 3 minutes.



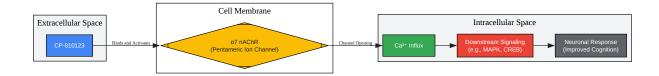
#### · Testing Phase:

- 24 hours after the training phase, place the rat back in the arena.
- One of the familiar objects is replaced with a novel object.
- Allow the rat to explore the objects for 3 minutes.
- Record the time spent exploring the familiar object and the novel object.

#### Data Analysis:

- Calculate a discrimination index: (Time exploring novel object Time exploring familiar object) / (Total exploration time).
- A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
- Compare the discrimination indices between the PCP-treated group receiving vehicle and the groups receiving CP-810123 to determine if the compound can restore cognitive performance.

## Visualizations Signaling Pathway

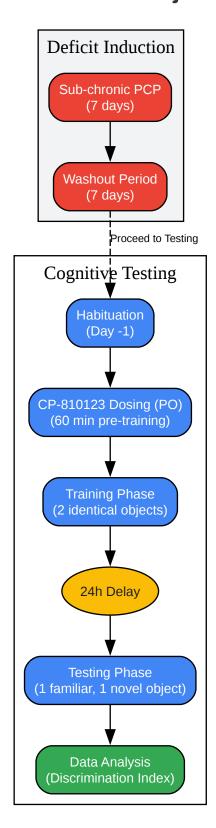


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Caption: Mechanism of action for **CP-810123** as an  $\alpha$ 7 nAChR agonist.



## **Experimental Workflow: Novel Object Recognition**



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 To cite this document: BenchChem. [CP-810123 Administration in Preclinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669569#cp-810123-administration-route-in-preclinical-trials]

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